molecular formula C10H19N3S B13625155 4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol

4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol

Cat. No.: B13625155
M. Wt: 213.35 g/mol
InChI Key: CXAAUKFIIPJWQN-UHFFFAOYSA-N
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Description

4-Neopentyl-5-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a neopentyl (2,2-dimethylpropyl) group at the N4 position, a propyl chain at the C5 position, and a thiol (-SH) group at the C3 position. For example, structurally similar compounds like 4-Isopropyl-5-neopentyl-4H-1,2,4-triazole-3-thiol (CAS 1216289-65-4, MW 213.34) have been cataloged, highlighting the relevance of branched alkyl groups in modulating stability and reactivity .

Properties

Molecular Formula

C10H19N3S

Molecular Weight

213.35 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-3-propyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H19N3S/c1-5-6-8-11-12-9(14)13(8)7-10(2,3)4/h5-7H2,1-4H3,(H,12,14)

InChI Key

CXAAUKFIIPJWQN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NNC(=S)N1CC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation reactions. One common method involves the reaction of 3-amino-1,2,4-triazole with neopentyl bromide and propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring or the alkyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The thiol group can undergo redox reactions, influencing the activity of enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Branched vs.
  • Aromatic vs. Aliphatic Substituents : Phenyl and indole groups (e.g., in 5-(3-(indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol ) enhance binding to biological targets via π-π stacking and hydrogen bonding, as demonstrated in kinase inhibition studies .

Antioxidant Capacity

Electron-donating groups (e.g., -NH2, -SH) significantly enhance free radical scavenging. For instance:

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) exhibited strong DPPH• and ABTS•+ scavenging due to their electron-repelling substituents .
  • Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol showed moderate antiradical activity, with IC50 values ranging from 0.25–0.50 mM in DPPH assays .

Antimicrobial and Antifungal Activity

  • Thiophene-containing analogs (e.g., 4-Propyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol ) may exhibit enhanced antimicrobial properties due to sulfur’s electronegativity and thiophene’s planar structure .

Enzyme and Kinase Inhibition

  • Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol), a structurally simpler analog, inhibits auxin biosynthesis by targeting YUCCA flavin monooxygenases, underscoring the role of aryl substituents in enzyme inhibition .

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